(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group, a piperazine ring, and a phenyl group connected through a prop-2-enenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.
Formation of the Piperazine Derivative: 4-(4-methylpiperazin-1-yl)benzaldehyde is synthesized through a series of reactions involving piperazine and a suitable benzaldehyde derivative.
Coupling Reaction: The bromophenyl intermediate and the piperazine derivative are coupled under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or phenyl groups.
Reduction: The major product of reduction would be the corresponding amine.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Medicine
Therapeutic Agents: Research may focus on its efficacy and safety as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile
- (Z)-2-(2-fluorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile
Uniqueness
The presence of the bromine atom in (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile may confer unique reactivity and properties compared to its chloro- and fluoro- analogs, potentially affecting its biological activity and chemical behavior.
Properties
Molecular Formula |
C20H20BrN3 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H20BrN3/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21/h2-9,14H,10-13H2,1H3/b17-14+ |
InChI Key |
ZJMDTBBCNMGFMS-SAPNQHFASA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.